N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine
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Overview
Description
N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Introduction of the 4-Nitrophenyl Group:
Attachment of the Ethylamine Side Chain: The final step involves the attachment of the ethylamine side chain to the pyrazolo[4,3-d]pyrimidine core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are commonly used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different biological or chemical properties .
Scientific Research Applications
N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: The compound is used in research related to enzyme inhibition and receptor binding studies.
Industrial Applications: It can be used in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
923284-02-0 |
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Molecular Formula |
C13H12N6O2 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C13H12N6O2/c20-19(21)10-3-1-9(2-4-10)5-6-14-13-12-11(7-17-18-12)15-8-16-13/h1-4,7-8H,5-6H2,(H,17,18)(H,14,15,16) |
InChI Key |
OALCAPYKDUYUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2NN=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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